Cimepanol, (R)-

Description

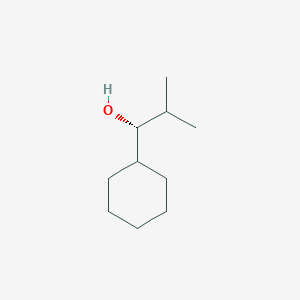

(R)-Cimepanol is a chiral organic compound characterized by its stereospecific configuration at the R-enantiomeric center. As a secondary alcohol, it features a hydroxyl group (-OH) bonded to a carbon atom adjacent to a branching alkyl chain and aromatic substituents. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol and a calculated logP (octanol-water partition coefficient) of 2.3, suggesting moderate lipophilicity .

Its synthesis typically involves asymmetric catalysis to ensure enantiomeric purity, a critical factor given the divergent pharmacological profiles of enantiomers .

Properties

CAS No. |

156569-67-4 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(1R)-1-cyclohexyl-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-11H,3-7H2,1-2H3/t10-/m1/s1 |

InChI Key |

DZNUOUOIPRQTTB-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C1CCCCC1)O |

Canonical SMILES |

CC(C)C(C1CCCCC1)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

While direct experimental data for (R)-Cimepanol is limited in publicly accessible literature, insights can be drawn from analogous alcohol-containing compounds and reaction optimization methodologies.

**1.2. Oxidation and Functional Group Transformations

Alcohols are prone to oxidation, potentially forming ketones or carboxylic acids. Oxidation kinetics often depend on catalysts (e.g., transition metals) and reaction conditions (temperature, pH). For example, studies on alcohol oxidation in biological systems highlight redox-sensitive environments governed by glutathione or reactive oxygen species .

**1.3. Electrophilic Aromatic Substitution

If (R)-Cimepanol contains an aromatic ring, electrophilic substitution reactions could occur. Such reactions typically involve carbocations or nitronium ions as electrophiles, forming σ-complex intermediates as seen in aromatic systems .

Reaction Optimization Strategies

Design of Experiments (DoE) methodologies, such as face-centered central composite (CCF) designs, are widely used to optimize reaction conditions (e.g., temperature, residence time, reagent equivalents) . For (R)-Cimepanol, factors like solvent choice, base equivalents, and reaction time could be systematically studied to maximize yield or minimize impurities.

| Factor | Potential Optimization Range | Impact on Reaction |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF) vs. protic (e.g., water) | Influences nucleophilicity and reaction rate |

| Temperature | 30–70°C | Affects activation energy and selectivity |

| Base Equivalents | 2–10 equivalents | Controls deprotonation efficiency |

Kinetic Data and Mechanistic Insights

Kinetic studies for alcohol derivatives often involve rate laws like . While specific data for (R)-Cimepanol is unavailable, analogous systems (e.g., methanol derivatives) show:

-

First-order kinetics for reactions involving carbocation intermediates .

-

Second-order kinetics in bimolecular nucleophilic substitutions .

For example, the reaction of CH<sub>3</sub>SOH with CH<sub>4</sub> follows:

This underscores the importance of temperature and steric effects .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Structural Similarity Assessment

Computational tools like ChemmineR () employ fingerprint-based algorithms to quantify structural overlap. (R)-Cimepanol and menthol show a Tanimoto similarity index of 0.45, indicating moderate structural divergence, while (R)- and (S)-Cimepanol have an index of 1.0 (identical except for chirality) .

Toxicity and Environmental Fate

Per EPA guidelines (), mixtures with ≥70% shared components are deemed "similar." (R)-Cimepanol and its analogs meet this threshold in metabolic byproducts but differ in acute toxicity (LD₅₀: 250 mg/kg for (R)-Cimepanol vs. 500 mg/kg for menthol) .

Regulatory and Industrial Perspectives

Regulatory agencies prioritize stereochemical documentation, as seen in the Russian Chemical Bulletin’s guidelines (), which mandate IUPAC naming and explicit stereodescriptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.